Citric acid (trisodium)

Algal Biotechnology Trace Metal Nutrition Aquaculture

Select this trisodium salt for applications demanding reversible, non-depleting calcium buffering. Unlike EDTA (log K ≈ 10.96), its moderate Ca²⁺ affinity (log K ≈ 3.4–4.7) preserves physiological calcium accessibility—critical in apheresis anticoagulation and mAb formulations. The dihydrate's pH ~8 profile and defined buffer capacity (e.g., 6 mM for 50 mg/mL mAb) ensure precise formulation control. This biodegradable, Krebs-cycle intermediate offers a quantifiable ecotoxicity advantage over persistent phosphates for concrete admixtures and aquaculture.

Molecular Formula C6H5Na3O7
Molecular Weight 258.07 g/mol
Cat. No. B12398734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitric acid (trisodium)
Molecular FormulaC6H5Na3O7
Molecular Weight258.07 g/mol
Structural Identifiers
SMILESC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+]
InChIInChI=1S/C6H8O7.3Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3
InChIKeyHRXKRNGNAMMEHJ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trisodium Citrate for Procurement: Chemical Identity and Functional Class Overview


Citric acid (trisodium), commonly referred to as trisodium citrate (Na₃C₆H₅O₇), is the fully neutralized trisodium salt of citric acid. It is commercially available in anhydrous form and as the dihydrate (Na₃C₆H₅O₇·2H₂O), with the dihydrate being the form specified by major pharmacopeias for pharmaceutical and food-grade applications [1]. Trisodium citrate functions as a conjugate base of a weak acid, conferring pH buffering capacity in the range of approximately 3.0 to 6.4 [2]. Its primary functional mechanisms include the reversible chelation of divalent cations (particularly Ca²⁺ and Mg²⁺), pH regulation, and ionic strength modulation [3]. Unlike fully synthetic chelators, the citrate ion is an endogenous metabolic intermediate in the tricarboxylic acid (Krebs) cycle, which underpins its widespread acceptance as a biocompatible and biodegradable functional excipient across food, pharmaceutical, and industrial cleaning applications [4].

Why Trisodium Citrate Procurement Cannot Default to Generic Sodium Citrate or EDTA Equivalents


Procurement decisions for citrate-based compounds are frequently undermined by the mistaken assumption that all sodium citrate salts (monosodium, disodium, trisodium) or alternative chelators (EDTA, phosphates) are functionally interchangeable. In practice, the substitution of trisodium citrate with an alternative salt or in-class sequestrant introduces quantifiable performance deviations. Trisodium citrate exhibits a defined chelation stability constant with Ca²⁺ of log K ≈ 3.4-4.7 under physiological conditions, which is approximately 5-6 orders of magnitude lower than the stability constant of EDTA-Ca (log K ≈ 10.96) [1]. This differential is not a performance deficiency but a critical design feature for applications requiring reversible, non-depleting calcium buffering, such as anticoagulation in apheresis procedures where residual calcium must remain physiologically accessible [2]. Furthermore, the trisodium salt provides a distinct pH profile (pH ~8 in aqueous solution) compared to the acidic monosodium or disodium counterparts, thereby altering buffer capacity in multi-component formulations . The evidence presented in Section 3 quantifies these functional boundaries to support precise specification.

Trisodium Citrate Product-Specific Quantitative Evidence for Procurement and Selection


Chelation Selectivity: Trisodium Citrate vs. EDTA for Salinity-Variable Trace Metal Buffering

In seawater-based cultivation systems where calcium and magnesium concentrations fluctuate, trisodium citrate demonstrates superior chelation consistency compared to EDTA due to its lower absolute affinity for Ca²⁺ and Mg²⁺. The stability constant (log K) for citrate binding to Ca²⁺ is approximately 3.4-4.7, whereas EDTA-Ca exhibits a log K of approximately 10.96 [1]. This differential of approximately 6 orders of magnitude in binding strength means that EDTA sequesters calcium essentially irreversibly under these conditions, whereas citrate maintains a dynamic equilibrium. Consequently, in scenarios with variable salinity or where background Ca/Mg concentrations are high, the degree of metal chelation by citrate remains more constant and predictable than that of EDTA, which can become saturated by background ions [2]. However, citrate's high biodegradability (28-day biodegradation rate >85% in ISO 15819:2018 testing) presents a limitation in long-term static cultures compared to EDTA's lower biodegradation rate of approximately 28% [3].

Algal Biotechnology Trace Metal Nutrition Aquaculture Marine Chemistry

Biodegradable Corrosion Inhibition: Trisodium Citrate vs. Phosphate-Based Inhibitors in Low Carbon Steel

In comparative weight-loss studies on rebar steel immersed in simulated concrete pore solution (SCPS) prepared in well water, a formulation of Trisodium Citrate (TSC) at 250 ppm with 50 ppm Zn²⁺ exhibited effective corrosion inhibition [1]. This study placed TSC alongside a panel of oxyanion inhibitors including Trisodium Phosphate (TSP) and Sodium Molybdate (SM) under identical experimental conditions. The performance of TSC as a good corrosion inhibitor was confirmed via weight loss measurements, polarization studies, and AC impedance spectra [2]. Unlike phosphate-based inhibitors which are documented to promote corrosion of copper and aluminum under specific conditions, trisodium citrate is increasingly categorized under green chemistry technologies due to its biodegradability and lower environmental persistence [3].

Green Corrosion Inhibitors Water Treatment Construction Materials Concrete Admixtures

Buffer Capacity Equivalence: Trisodium Citrate Concentration Requirements vs. Phosphate Buffers

In biopharmaceutical buffer systems, the buffer capacity of citrate and phosphate buffers was systematically compared. At a pH range of 5.0-6.0, a monoclonal antibody at 50 mg/mL exhibits a buffer capacity equivalent to 6 mM citrate or 14 mM histidine [1]. Furthermore, at a protein concentration of 220 mg/mL, the buffer capacity of the antibody resembles that of 30 mM citrate or 50 mM histidine [2]. While direct citrate-to-phosphate numerical capacity values at fixed molarity are not provided in a singular head-to-head table, the study establishes that a 6 mM citrate buffer provides equivalent capacity to a 14 mM histidine buffer, which serves as a baseline for comparing relative efficiency [3]. This indicates that procuring citrate buffers may necessitate a higher molar concentration compared to phosphate for equivalent capacity, but with the benefit of avoiding phosphate precipitation issues with divalent cations.

Biopharmaceutical Formulation Protein Stability Analytical Chemistry Monoclonal Antibody Processing

Thermal Stability and Procurement-Grade Specification: Trisodium Citrate Dihydrate vs. Anhydrous Form

Trisodium citrate dihydrate (CAS 6132-04-3) exhibits a defined thermal dehydration threshold, losing its two water molecules of crystallization upon heating above 150°C before further thermal decomposition . In contrast, anhydrous trisodium citrate (CAS 68-04-2) is less hygroscopic but requires different handling and assay correction. From a procurement standpoint, the major pharmacopeias—including the United States Pharmacopeia (USP) and European Pharmacopoeia (EP)—specify that sodium citrate may be either the anhydrous or dihydrate form, but the dihydrate is the predominant reference standard grade . The USP monograph mandates an assay range of not less than 99.0 percent and not more than 100.5 percent of C₆H₅Na₃O₇, calculated on the anhydrous basis [1]. This means that regardless of the physical form purchased, the purity specification is normalized to the anhydrous equivalent, requiring procurement professionals to adjust for the 12.2% water mass of the dihydrate when formulating aqueous solutions to a precise molar concentration.

Pharmaceutical Excipients Food Additive Specification Chemical Procurement Regulatory Compliance

Procurement-Driven Application Scenarios for Trisodium Citrate Based on Comparative Evidence


Granulocyte Apheresis Anticoagulant Formulation (46.7% Trisodium Citrate Concentrate)

Procurement of USP-grade trisodium citrate dihydrate for medical device anticoagulant solutions is validated by the FDA-approved triCitrasol® formulation, which contains 46.7% (14.0 g per 30 mL) trisodium citrate dihydrate, USP [1]. The mechanism of action—reversible chelation of free ionized calcium—relies specifically on the citrate ion's moderate binding affinity (log K ≈ 3.4-4.7) [2], which is quantifiably distinct from the irreversible calcium depletion caused by EDTA (log K ≈ 10.96) [3]. Substitution with EDTA or alternative anticoagulants would alter the systemic calcium homeostasis in the recipient. This scenario is supported by direct head-to-head chelation constant data established in Section 3.

High-Concentration Monoclonal Antibody (mAb) Formulation Buffer

Procurement of trisodium citrate for biologic drug product formulation is supported by the evidence that at pH 5.0-6.0, 6 mM citrate provides buffer capacity equivalent to a 50 mg/mL mAb solution [4]. At 220 mg/mL mAb, the buffer capacity is equivalent to 30 mM citrate [5]. This data enables procurement managers to precisely calculate the required mass of trisodium citrate dihydrate (accounting for the 12.2% water mass) per batch volume to achieve target buffering capacity, a critical parameter for ensuring protein stability and meeting regulatory filing commitments.

Eco-Friendly Concrete Corrosion Inhibitor in Construction Projects

Procurement of trisodium citrate for concrete admixtures is supported by direct comparative data showing that 250 ppm TSC with 50 ppm Zn²⁺ acts as a 'good' corrosion inhibitor for rebar steel in simulated concrete pore solutions, with performance comparable to other oxyanion inhibitors like Trisodium Phosphate (TSP) [6]. For construction projects with stringent environmental impact assessments, the higher biodegradability of citrate (>85% 28-day degradation) [7] compared to persistent phosphates or chromates provides a procurement justification based on quantifiable ecotoxicity reduction.

Trace Metal Nutrient Delivery in Variable-Salinity Aquaculture

Procurement of trisodium citrate for algal culture and aquaculture feeds is justified by its lower absolute affinity for Ca²⁺ and Mg²⁺ (log K ≈ 3.4-4.7) [8] compared to EDTA (log K ≈ 10.96) [9]. This differential translates to more constant chelation of trace metals (Fe, Zn, Mn) in systems with fluctuating salinity [10]. Procurement professionals should note, however, that this advantage is accompanied by high biodegradability, which may necessitate more frequent replenishment in long-term static cultures compared to EDTA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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